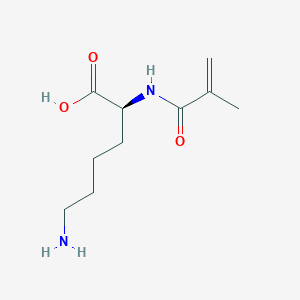

N-Methacryloyl-L-lysine

Description

Historical Context of Amino Acid-Derived Monomers

The use of amino acids, the fundamental building blocks of proteins, as monomers for synthetic polymers has a rich history. nih.govwikipedia.org Early research in this area was driven by the desire to create synthetic polypeptides with properties mimicking those of natural proteins. rsc.orgacs.org A pivotal development in this field was the synthesis and polymerization of α-amino acid N-carboxyanhydrides (NCAs), which provided a reliable method for producing high-molecular-weight polypeptides. acs.orgillinois.edubohrium.com This method allows for the creation of polymers with ordered secondary structures, such as α-helices and β-sheets, which are crucial for the function of many biological materials. illinois.edursc.org

Over the years, the focus has expanded from simple polypeptides to more complex architectures, including block copolymers and functionalized polymers. rsc.org Scientists began to modify amino acids with various chemical groups to impart specific functionalities to the resulting polymers. acs.org This has led to the development of a wide array of amino acid-derived monomers, each with unique properties and potential applications. The incorporation of biological moieties into synthetic polymer chains is a growing area of interest, as it allows for the combination of the desirable properties of both natural and synthetic materials, such as biocompatibility and mechanical strength. acs.org

Significance of Lysine-Based Derivatives in Polymer Science

Lysine (B10760008), an essential amino acid, is a particularly valuable building block for functional polymers due to its unique chemical structure. mdpi.comresearchgate.net It possesses two amino groups (α-amino and ε-amino) and one carboxylic acid group, providing multiple sites for chemical modification and polymerization. researchgate.netnih.gov This versatility allows for the synthesis of a variety of lysine-based polymers with different architectures, including linear and branched polymers, as well as dendrimers. researchgate.netfrontiersin.org

The presence of the ε-amino group in the side chain of lysine is of particular importance. This group can be readily modified to introduce a wide range of functional moieties, or it can serve as a site for polymerization, leading to the formation of poly(ε-lysine). nih.govfrontiersin.orgresearchgate.net Furthermore, the amino groups of lysine can be protonated, making lysine-based polymers cationic and capable of interacting with negatively charged biomolecules such as DNA and RNA. rsc.org This property is highly advantageous for applications in gene delivery. rsc.org

The biocompatibility and biodegradability of lysine-based polymers make them attractive candidates for various biomedical applications, including drug delivery, tissue engineering, and as antimicrobial agents. nih.govfrontiersin.org For instance, ε-poly-L-lysine (EPL), a naturally occurring homopolyamide of L-lysine, has demonstrated significant antimicrobial activity. frontiersin.org

Rationale for Research on N-Methacryloyl-L-lysine

The specific focus on this compound stems from its potential to create "smart" or stimuli-responsive polymers. The monomer itself is zwitterionic, containing both a primary amine and a carboxylic acid group. acs.org This characteristic allows the resulting polymer, poly(this compound) (PMALys), to exhibit interesting solution properties. For example, PMALys is soluble in water over a wide range of pH values and salt concentrations. acs.orgresearchgate.net

The polymer adopts an expanded random coil structure near its isoelectric point and further expands in acidic or basic conditions. acs.org This pH-responsive behavior is a key driver for research into this monomer. Furthermore, the methacryloyl group provides a route to creating well-defined polymers through controlled radical polymerization techniques. researchgate.netrsc.org

Researchers are also exploring the synthesis of polypeptides containing this compound. This is achieved by first creating a methacryloyl-substituted L-lysine N-carboxyanhydride (LysMA-NCA) monomer, which can then be polymerized via ring-opening polymerization (ROP). researchgate.netrsc.org This approach allows for the incorporation of the methacryloyl functionality into a polypeptide backbone. The resulting polymers possess pendant methacryloyl groups that can be further modified through post-polymerization reactions, such as thiol-ene "click" chemistry, enabling the attachment of various molecules to the polymer chain. researchgate.netrsc.org This versatility makes this compound a highly promising monomer for the development of advanced functional biomaterials. researchgate.net

Data Tables

Table 1: Properties of Poly(ε-N-methacryloyl-l-lysine) (PMALys)

| Property | Value/Description | Reference |

| Molecular Weight (Mw) | 721,000 g/mol | acs.orgacs.org |

| Solubility | Soluble in pure water and aqueous salt solutions (up to 5 M NaClO₄) | acs.orgresearchgate.net |

| pH Stability | Soluble over a wide pH range (1.3 ≤ pH ≤ 12.7) | acs.orgresearchgate.net |

| Conformation | Expanded random coil structure near isoelectric point; further expands in acidic and basic conditions. | acs.org |

| Biocompatibility | Low cytotoxicity and does not aggregate in concentrated human blood serum. | acs.org |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-6-amino-2-(2-methylprop-2-enoylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3/c1-7(2)9(13)12-8(10(14)15)5-3-4-6-11/h8H,1,3-6,11H2,2H3,(H,12,13)(H,14,15)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQYPKQOQUNFBDP-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)NC(CCCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)C(=O)N[C@@H](CCCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90595334 | |

| Record name | N2-(2-Methylacryloyl)-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45159-28-2, 45158-94-9 | |

| Record name | N2-(2-Methyl-1-oxo-2-propen-1-yl)-L-lysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=45159-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N2-(2-Methylacryloyl)-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Methacryloyl L Lysine Monomer

Classical ε-Amino Group Acylation Approaches

Classical methods for synthesizing N-Methacryloyl-L-lysine often rely on multi-step procedures that employ protecting groups to ensure the methacryloyl moiety is introduced at the desired ε-position.

Regioselectivity is paramount in the synthesis of this compound to prevent the formation of undesired isomers, such as Nα-methacryloyl-L-lysine or Nα,Nε-di-methacryloyl-L-lysine. The primary strategy to ensure regioselective modification of the ε-amino group involves the temporary protection of the more reactive α-amino group and the carboxylate group.

One effective method for achieving regioselectivity is through the use of metal chelation. researchgate.net Copper(II) ions can be used as a chelating agent, forming a complex with the α-amino and α-carboxylic acid groups of two lysine (B10760008) molecules. This complex effectively shields these functional groups, directing the subsequent acylation reaction with an agent like methacryloyl chloride to the unprotected ε-amino group. researchgate.net This technique has been successfully used to synthesize methacrylate (B99206) monomers from lysine. researchgate.net

Another approach adapts methodologies from the synthesis of similar molecules like ε-N-methyl-L-lysine. These early methods utilized protecting groups such as benzoyl (Bz) and p-toluenesulfonyl (Tos) to achieve the required regioselectivity before proceeding with the acylation step.

The use of protecting groups is a cornerstone of peptide synthesis and is directly applicable to the selective modification of amino acids like lysine. masterorganicchemistry.com These groups are temporarily attached to a functional group to render it non-reactive and can be removed later under specific conditions without altering the rest of the molecule. masterorganicchemistry.comresearchgate.net

To direct the methacryloylation to the ε-amino group, the α-amino and carboxylate functions must first be protected. A variety of protecting groups have been developed for this purpose.

Copper(II) Chelation : As mentioned, the formation of a copper(II) complex with lysine is a simple and effective way to protect both the α-amino and α-carboxyl groups simultaneously. researchgate.net

Acyl-Type Protecting Groups : Groups such as benzoyl (Bz) and p-toluenesulfonyl (Tos) have also been employed. For example, α-N-Benzoyl-ε-N-Tos-L-lysine can be prepared by treating L-lysine sequentially with benzoyl chloride and p-toluenesulfonyl chloride.

The following table summarizes common protecting groups for the α-amino group of lysine.

| Protecting Group | Abbreviation | Common Reagent for Introduction |

| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O |

| Fluorenylmethyloxycarbonyl | Fmoc | 9-Fluorenylmethyl chloroformate |

| Carboxybenzyl | Cbz or Z | Benzyl chloroformate |

| Benzoyl | Bz | Benzoyl chloride |

| p-Toluenesulfonyl | Tos | p-Toluenesulfonyl chloride (TosCl) |

Data sourced from multiple references. masterorganicchemistry.comorganic-chemistry.org

After the selective acylation of the ε-amino group, the protecting groups on the α-amino and carboxyl groups must be removed to yield the final this compound monomer. The deprotection conditions are specific to the protecting group used.

Acid Hydrolysis : Strong acidic conditions can be used for deprotection. For instance, after methacryloylation of a protected lysine derivative, deprotection can be achieved via acid hydrolysis using 6 M HCl at elevated temperatures to yield the final product.

Removal of Metal Chelates : When copper(II) is used as a protecting chelate, it can be removed effectively by precipitation. Reagents like 8-hydroxyquinoline (B1678124) or hydrogen sulfide (B99878) are used, as they have a higher binding affinity for the copper ion, liberating the acylated lysine derivative. researchgate.net

Orthogonal Deprotection : In more complex syntheses, orthogonal protecting groups are used, which can be removed under different conditions without affecting each other. masterorganicchemistry.com For common carbamate (B1207046) groups, the following conditions apply:

Boc : Cleaved under anhydrous, strong acidic conditions, typically using trifluoroacetic acid (TFA). masterorganicchemistry.comorganic-chemistry.org

Cbz : Removed by catalytic hydrogenation (e.g., H₂ over a Palladium-carbon catalyst). masterorganicchemistry.com

Fmoc : Labile to mild bases and is typically removed using a solution of an amine base like piperidine (B6355638) in an organic solvent. masterorganicchemistry.com

Amine and Carboxyl Group Protection-Deprotection Techniques

Direct Acylation in Aqueous Systems

To create a more efficient and environmentally friendly process, methods for the direct acylation of lysine in aqueous media have been developed. These approaches aim to minimize or eliminate the need for protecting groups and organic solvents by leveraging the inherent chemical properties of the lysine molecule. researchgate.netresearchgate.net

A key strategy for direct selective acylation relies on controlling the pH of the aqueous reaction medium. This method exploits the difference in the acidity constant (pKa) between the α-amino group (pKa ≈ 7.6–8.0) and the ε-amino group (pKa ≈ 10.5). dtu.dk

Under basic conditions (pH > 9.0), the less acidic α-amino group is predominantly in its protonated, non-nucleophilic ammonium (B1175870) form (R-NH₃⁺), while the more basic ε-amino group is deprotonated and exists as a reactive, nucleophilic free amine (R-NH₂). google.com By reacting lysine with an acylating agent like an activated ester in a polar solvent at a pH between 9.5 and 11.5, the acylation reaction is directed preferentially to the ε-amino group. google.com This allows for the synthesis of Nε-acylated products in a high-yield, one-step process without the use of protecting groups. google.com

The effect of pH on the selectivity of lysine acylation is demonstrated in the table below, based on data from the acylation of a lysine residue in human insulin (B600854).

| Reaction pH | Mono-acylated B29 (ε-amino) | Mono-acylated A1 and B1 (α-amino) | Ratio of ε- to α-Acylation |

| 8.2 | 5.2% | 8.1% | 0.64 |

| 9.5 | 70.2% | 0.3% | 234 |

| 10.2 | 79.6% | 0.4% | 199 |

Data adapted from a study on insulin acylation, demonstrating the principle of pH-controlled selectivity for the ε-amino group of lysine. google.com

While highly alkaline conditions favor ε-acylation, careful control is necessary, as protein or amino acid degradation can occur at excessively high pH levels (e.g., > 12.0). google.com Conversely, at near-neutral pH, the selectivity for the ε-amino group decreases, and acylation of the α-amino group becomes more significant. google.comdtu.dk

Reaction Parameter Optimization for Direct Synthesis

The direct synthesis of this compound typically involves the reaction of L-lysine with methacryloyl chloride. Optimization of reaction parameters is crucial for maximizing yield and purity by selectively acylating the ε-amino group of lysine.

Temperature and pH: Low temperatures, generally between 0 and 5°C, are employed to suppress the hydrolysis of methacryloyl chloride and prevent premature polymerization of the monomer. The pH of the reaction medium is a critical factor in achieving regioselectivity. Maintaining a pH between 9 and 10 ensures that the ε-amino group (with a pKa of about 10.5) is deprotonated and thus nucleophilic, while the α-amino group (with a pKa around 7.6) is protonated and less reactive.

Solvent and Catalysts: Water is a common and sustainable solvent for this reaction. However, the poor solubility of methacryloyl chloride in water can be a limitation. To address this, co-solvents such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) may be used to enhance reagent solubility, though they necessitate post-synthesis recovery steps. A base, such as triethylamine, is often added to neutralize the hydrochloric acid that is formed as a byproduct of the reaction.

A typical optimized protocol involves dissolving L-lysine in an ice-cold aqueous solution and adjusting the pH to 9.5 with sodium bicarbonate. Methacryloyl chloride is then added dropwise while maintaining the low temperature. The reaction is typically stirred for several hours, followed by acidification to precipitate the product, which can then be purified by recrystallization.

| Parameter | Optimal Condition | Rationale |

| Temperature | 0–5°C | Suppresses hydrolysis of methacryloyl chloride and prevents premature polymerization. |

| pH | 9–10 | Maximizes the nucleophilicity of the ε-amino group while keeping the α-amino group protonated and less reactive. |

| Solvent | Water or Water/Co-solvent (DMF, THF) | Water is sustainable; co-solvents improve reagent solubility. |

| Base | Triethylamine or Sodium Bicarbonate | Neutralizes the HCl byproduct. |

Emerging and Alternative Synthetic Pathways

To overcome some of the challenges of direct synthesis, such as the need for protecting groups or harsh reaction conditions, alternative methods have been explored.

Enzymatic synthesis offers a greener and more specific alternative to traditional chemical methods. Lipases, such as Candida antarctica lipase (B570770) B, have been investigated for the acylation of lysine. nih.gov This biocatalytic approach can offer high regioselectivity under mild reaction conditions, reducing the formation of byproducts. Chemo-enzymatic polymerization using enzymes like papain has also been used to create block co-oligopeptides of lysine and alanine (B10760859), demonstrating the potential of enzymatic methods in creating complex peptide-based materials. diva-portal.org

Metal ion chelation is a strategy to protect the α-amino and carboxyl groups of lysine, thereby directing the acylation reaction to the ε-amino group. researchgate.net Copper(II) ions are particularly effective for this purpose. Two molecules of the amino acid can act as ligands, coordinating with the copper ion through their α-amino and carboxylate groups. researchgate.netacs.org This complex effectively shields these groups, leaving the ε-amino group available for reaction with an acylating agent like methacryloyl chloride. researchgate.net

The resulting acylated amino acid-copper complex can then be decomposed to liberate the desired this compound. This is often achieved by using a chelating agent with a higher affinity for the copper ion, such as 8-hydroxyquinoline, or by treatment with hydrogen sulfide to precipitate the copper. researchgate.net This method avoids the need for traditional protecting groups and can be carried out in a straightforward three-step procedure. researchgate.net

| Step | Description |

| 1. Complex Formation | L-lysine reacts with a copper(II) salt to form a complex, protecting the α-amino and carboxyl groups. researchgate.net |

| 2. Acylation | The copper-lysine complex is reacted with methacryloyl chloride, directing acylation to the ε-amino group. researchgate.net |

| 3. Decomposition | The copper is removed from the acylated complex using a strong chelating agent like 8-hydroxyquinoline or by precipitation with hydrogen sulfide to yield the final product. researchgate.net |

N-acylbenzotriazoles are effective acylating agents that can be used for the selective modification of amino acids. researchgate.netmipdatabase.com In this method, methacryloyl chloride is first reacted with benzotriazole (B28993) to form 1-(methacryloyl)-1,2,3-benzotriazole (MA-Bt). researchgate.net This intermediate is then reacted with L-lysine in an aqueous basic solution. researchgate.net

For instance, L-lysine can be dissolved in an aqueous sodium hydroxide (B78521) solution, and a solution of MA-Bt in a solvent like 1,4-dioxane (B91453) is added dropwise. researchgate.netmdpi.com The reaction proceeds smoothly at room temperature. This method has been successfully applied to synthesize various N-methacryloyl amino acids. researchgate.netmdpi.com

Analytical and Spectroscopic Characterization Techniques for Monomer Verification

The successful synthesis and purity of the this compound monomer are confirmed using a variety of analytical and spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR is a primary tool for structural confirmation. mdpi.com It allows for the identification of characteristic peaks corresponding to the protons of the methacryloyl group (vinyl and methyl protons) and the lysine backbone. mdpi.comnih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. mdpi.com Characteristic absorption bands for the amide, carboxyl, and vinyl groups confirm the successful methacryloylation of lysine. mdpi.com

Mass Spectrometry (MS): High-resolution mass spectrometry can be used to determine the exact molecular weight of the synthesized monomer, further confirming its identity. researchgate.net

Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the monomer and to separate it from any unreacted starting materials or byproducts. acs.org

| Technique | Information Obtained |

| ¹H-NMR Spectroscopy | Confirms the covalent attachment of the methacryloyl group to the lysine backbone by identifying specific proton signals. mdpi.comnih.gov |

| FT-IR Spectroscopy | Verifies the presence of key functional groups such as amides, carboxylic acids, and C=C double bonds. mdpi.com |

| Mass Spectrometry | Determines the precise molecular mass of the this compound monomer. researchgate.net |

| HPLC | Assesses the purity of the final product. acs.org |

Polymerization Mechanisms and Macromolecular Architectures of N Methacryloyl L Lysine Derivatives

Conventional Free Radical Polymerization of N-Methacryloyl-L-lysine

Conventional free radical polymerization is a common and straightforward method for synthesizing polymers from vinyl monomers like this compound. While effective in producing high molecular weight polymers, this method typically offers limited control over the polymer's molecular weight distribution, resulting in polymers with a broad range of chain lengths (high polydispersity). iyte.edu.tr

The fundamental mechanism of free radical polymerization involves three key stages: initiation, propagation, and termination. The process begins when an initiator molecule decomposes, usually under thermal or photochemical influence, to generate free radicals. core.ac.uk These highly reactive species then attack the double bond of a monomer molecule, initiating a polymer chain. core.ac.uk This new radical center propagates by sequentially adding more monomer units. The process concludes through termination, where two growing radical chains combine or disproportionate, ending their growth. core.ac.uk

For the polymerization of water-soluble monomers like this compound derivatives, water-soluble initiators are typically employed. Common examples include azo compounds such as 4,4'-Azobis(4-cyanovaleric acid) (V-501) and 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (B599025) (AMPA). iyte.edu.trrsc.org

Poly(ε-N-methacryloyl-L-lysine) (PMALys) has been successfully synthesized via conventional free radical polymerization. acs.org One reported synthesis yielded a high molecular weight zwitterionic polymer with a weight-average molecular weight (Mw) of 721,000 g/mol . acs.org This method demonstrates a viable route to producing substantial PMALys polymers for various applications. acs.org

PMALys exhibits distinct conformational properties in aqueous solutions, largely dictated by the pH and ionic strength of the medium. acs.org The polymer chains adopt an expanded random coil structure at or near isoelectric conditions. acs.org As the pH moves away from the isoelectric point, the chains expand further due to electrostatic repulsion between the charged side groups. acs.org This pH-responsive behavior is a hallmark of polyelectrolytes. The polymer is readily soluble in pure water and maintains its solubility in high salt concentrations (up to 5 M NaClO₄) and across a broad pH range (1.3 to 12.7) without forming aggregates. acs.org This robust solubility highlights its stability as single chains in diverse aqueous environments. acs.org

| Condition | Polymeric Conformation | Observation |

| Near Isoelectric Point | Expanded Random Coil | The polymer chains are in a relatively coiled but expanded state. acs.org |

| Acidic Conditions (pH < IEP) | Further Expanded Coil | Protonation of carboxyl groups is reduced and amine groups are protonated, leading to increased electrostatic repulsion and chain expansion. acs.org |

| Basic Conditions (pH > IEP) | Further Expanded Coil | Deprotonation of amine groups is reduced and carboxyl groups are deprotonated, leading to increased electrostatic repulsion and chain expansion. acs.org |

The lysine (B10760008) residue in each monomer unit imparts zwitterionic character to PMALys, as it contains both a primary amine group (cationic at low to neutral pH) and a carboxylic acid group (anionic at neutral to high pH). This dual-charge nature is central to its solution properties. At an intermediate pH, the polymer is zwitterionic, possessing both positive and negative charges. acs.org This leads to excellent colloidal stability, preventing aggregation even in complex media like human blood serum. acs.org

The polymer also exhibits what is known as the "antipolyelectrolyte effect," a behavior characteristic of some polyzwitterions. acs.orgnih.gov In this phenomenon, the polymer chains may adopt a more collapsed conformation in pure water at neutral pH but swell upon the addition of salt. acs.org Conversely, at very low or high pH where the polymer behaves as a conventional polyelectrolyte (either polycationic or polyanionic), the addition of salt screens the electrostatic repulsions, causing the polymer chains to collapse. acs.org

| pH Range | Dominant Charge | Behavior |

| Low pH (< 2) | Cationic | The polymer brush is highly extended due to repulsion between protonated amine groups. acs.org |

| Intermediate pH (2.0 - 9.5) | Zwitterionic | The polymer brush thickness remains relatively constant in its zwitterionic state. acs.org |

| High pH (> 9.5) | Anionic | The polymer brush expands again due to repulsion between deprotonated carboxylic acid groups. acs.org |

Synthesis and Characteristics of Poly(ε-N-methacryloyl-L-lysine) (PMALys)

Controlled/Living Radical Polymerization (CLRP) Approaches

To overcome the limitations of conventional free radical polymerization, controlled/living radical polymerization (CLRP) techniques have been developed. These methods allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures like block copolymers. iyte.edu.trgoogle.com This level of control is achieved by minimizing irreversible termination reactions. google.com

Reversible Addition–Fragmentation chain Transfer (RAFT) polymerization is a versatile CLRP method that functions by adding a chain transfer agent (CTA) to a conventional free radical polymerization system. acs.org The RAFT agent, typically a thiocarbonylthio compound, reversibly deactivates the growing polymer chains, establishing a dynamic equilibrium between active (propagating) and dormant chains. acs.org This process ensures that all chains grow at a similar rate, leading to polymers with a narrow size distribution (PDI values typically between 1.05 and 1.4). google.com

RAFT polymerization has been successfully applied to lysine-containing monomers. google.com For instance, copolymers of acryloyl-L-lysine and dimethylacrylate have been synthesized in water using a water-soluble RAFT agent. google.com This approach provides excellent control over the final polymer product, which is crucial for applications where polymer size and uniformity are critical. google.comnih.gov

| Parameter | Value/Compound | Reference |

| Monomers | Dimethylacrylate (DMA), Acryloyl-L-lysine | google.com |

| Solvent | Deionized water | google.com |

| RAFT Agent | 2-(ethylthiocarbonothioylthio)-2-methylpropanoic acid | google.com |

| Molar Ratio (RAFT:Monomer) | 1:100 | google.com |

| Result | Copolymer with a narrow size distribution | google.com |

Atom Transfer Radical Polymerization (ATRP) in this compound Polymerization

Atom Transfer Radical Polymerization (ATRP) is a robust controlled radical polymerization (CRP) technique that enables the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. mdpi.com This method relies on the reversible activation and deactivation of growing polymer chains through a transition metal catalyst, typically a copper complex. mdpi.com The versatility of ATRP has been demonstrated in the polymerization of various functional monomers, including those with biological relevance. nih.govrsc.org

In the context of this compound, ATRP offers a powerful tool for creating well-defined homopolymers and block copolymers. The methacryloyl group of the monomer is amenable to this polymerization technique, allowing for precise control over the polymer chain growth. While direct polymerization of this compound via ATRP is feasible, research has often focused on related methacrylic monomers to establish general principles. For instance, the polymerization of tertiary amine-bearing methacrylate (B99206) monomers has been successfully carried out using ATRP, highlighting the compatibility of this method with amine functionalities, which are also present in lysine. nih.gov Furthermore, the "grafting-from" approach, where ATRP is initiated from a protein or peptide macroinitiator, has been a common strategy to create protein-polymer hybrids, demonstrating the potential for combining synthetic polymers with biological moieties like lysine. nih.gov

The successful ATRP of N-acryloylglycinamide, another amino acid-based monomer, further supports the applicability of this technique to monomers with peptide-like structures. rsc.org The ability to control the polymerization of such functional monomers opens the door to designing complex architectures, such as block copolymers where one block consists of poly(this compound), for advanced applications.

Nitroxide Mediated Polymerization (NMP) for Controlled Architectures

Nitroxide Mediated Polymerization (NMP) is another prominent controlled radical polymerization (CRP) method that facilitates the synthesis of polymers with well-defined architectures. nih.gov NMP utilizes a stable nitroxide radical to reversibly terminate the growing polymer chains, thereby controlling the polymerization process. nih.gov This technique has been successfully employed for a variety of monomers, although the control over methacrylic esters has historically presented challenges. nih.govbohrium.com

Despite these challenges, strategies have been developed to effectively polymerize methacrylates using NMP, often involving the use of specific nitroxides like SG1 or by employing a controlling comonomer. nih.govbohrium.com For instance, the copolymerization of methacrylates with a small amount of a styrenic comonomer can significantly improve the control over the polymerization. bohrium.com

In the context of this compound, NMP presents a viable route for creating tailored polymer structures. Research has demonstrated the synthesis of hybrid block copolymers by combining NMP with other polymerization techniques. For example, poly(N-vinylpyrrolidone) (PNVP)-based hybrid block copolymers have been synthesized using a 4-amino-TEMPO initiator. rsc.org In this approach, the primary amine group of the initiator first triggers the ring-opening polymerization (ROP) of an N-carboxyanhydride (NCA) to form a polypeptide block, which then acts as a macroinitiator for the NMP of a second monomer like N-vinylpyrrolidone. rsc.org This strategy allows for the creation of well-defined block copolymers incorporating polypeptide segments derived from amino acids such as lysine. The ability to produce such complex architectures highlights the potential of NMP in designing functional materials based on this compound for various applications.

Ring-Opening Polymerization (ROP) of this compound N-Carboxyanhydride (LysMA-NCA)

Ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) is a primary and highly effective method for the synthesis of polypeptides with high molecular weights and well-defined structures. mdpi.comresearchgate.net This technique involves the nucleophilic attack on the carbonyl groups of the NCA monomer, leading to the opening of the anhydride (B1165640) ring and the formation of a propagating polymer chain. illinois.edu The use of primary amine initiators is common in this process. illinois.edu This methodology has been adapted for a variety of functionalized amino acid NCAs, enabling the creation of a diverse range of polypeptide-based materials. mdpi.comepa.gov

A significant advancement in this area is the design and synthesis of a methacryloyl-substituted L-lysine N-carboxyanhydride (LysMA-NCA). rsc.orgresearchgate.net This monomer allows for the preparation of polypeptides with pendant methacryloyl groups, which can be subsequently utilized for further functionalization or crosslinking.

Synthesis of Methacryloyl-Functionalized Polypeptide Homopolymers

The synthesis of methacryloyl-functionalized polypeptide homopolymers is achieved through the ring-opening polymerization (ROP) of LysMA-NCA. rsc.orgresearchgate.net This process is typically initiated by a primary amine, such as n-hexylamine. researchgate.net The polymerization proceeds in a controlled manner, allowing for the synthesis of homopolymers with varying degrees of polymerization. researchgate.net The resulting polymers, poly(this compound) (PLysMA), possess reactive methacryloyl groups along the polypeptide backbone. These functional groups are amenable to post-polymerization modification, such as through facile radical-mediated thiol-ene chemistry, enabling the attachment of various molecules. rsc.orgresearchgate.net

| Monomer | Initiator | Resulting Homopolymer |

| LysMA-NCA | n-hexylamine | Poly(this compound) (PLysMA) |

Sequential Ring-Opening Polymerization for Block Copolypeptides

Sequential ROP of different NCA monomers is a powerful strategy for the synthesis of block copolypeptides with defined architectures. rsc.orgresearchgate.net This technique allows for the creation of materials with distinct blocks, each possessing different chemical and physical properties.

In the context of LysMA-NCA, sequential ROP has been employed to create block copolypeptides bearing both methacryloyl and other functional pendants. rsc.orgresearchgate.net For example, a block copolypeptide was synthesized through the successive ROP of LysMA-NCA and γ-propargyl-L-glutamate (PPLG-NCA). rsc.orgresearchgate.net This resulted in a block copolymer with one segment containing methacryloyl groups and another segment containing alkynyl groups. The presence of these two distinct and reactive functionalities allows for sequential and orthogonal modifications, such as alkyne-azide "click" reactions followed by thiol-ene chemistry, to introduce both hydrophilic and hydrophobic molecules onto the same polymer chain. rsc.orgresearchgate.net This approach provides a versatile platform for the development of complex and multifunctional polypeptide-based materials.

| First Monomer | Second Monomer | Resulting Block Copolypeptide |

| LysMA-NCA | γ-propargyl-L-glutamate N-carboxyanhydride (PPLG-NCA) | Poly(LysMA)-block-poly(PPLG) |

Copolymerization Strategies and Resulting Macromolecular Designs

Copolymerization is a versatile strategy to tailor the properties of polymers by incorporating two or more different monomer units into the same polymer chain. For this compound, copolymerization with various comonomers allows for the fine-tuning of properties such as hydrophilicity, hydrophobicity, and biological activity.

Integration with Hydrophilic and Hydrophobic Comonomers

The integration of this compound with both hydrophilic and hydrophobic comonomers enables the creation of amphiphilic copolymers with diverse self-assembly behaviors and functionalities.

Hydrophilic Comonomers:

The copolymerization of this compound with hydrophilic monomers can enhance the water solubility and biocompatibility of the resulting polymers. A common strategy involves the use of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to create random or block copolymers. For example, N-(2-hydroxypropyl)methacrylamide (HPMA), a well-known hydrophilic monomer, has been copolymerized with other functional methacrylates to create biocompatible coatings. mdpi.com Similarly, random and block copolymers of N-α-L-lysineacrylamide (LysAA) and the zwitterionic monomer 2-(methacryloyloxyethyl phosphorylcholine) (MPC) have been synthesized via radical polymerization and RAFT. researchgate.netrsc.org These copolymers exhibit interesting properties related to their fibrinolytic activity. researchgate.net The introduction of hydrophilic blocks, such as poly(ethylene glycol) (PEG), can also be achieved through various polymerization techniques, leading to amphiphilic block copolymers. science.gov

Hydrophobic Comonomers:

Copolymerization with hydrophobic monomers allows for the creation of amphiphilic structures that can form micelles or other self-assembled structures in aqueous environments. Random copolymers of N-isopropylacrylamide (NIPAAm), a thermoresponsive polymer, with hydrophobic methacrylic acid derivatives have been synthesized, demonstrating how the incorporation of hydrophobic units can influence the lower critical solution temperature (LCST) of the copolymer. researchgate.net While not directly involving this compound, this research highlights the principle of tuning polymer properties through hydrophobic comonomers. The sequential modification of block copolypeptides containing a poly(this compound) segment with hydrophobic molecules via click chemistry further illustrates the creation of amphiphilic structures from a precursor polymer. rsc.orgresearchgate.net

| Copolymerization Strategy | Comonomer Example | Resulting Macromolecular Design |

| RAFT Polymerization | N-(2-hydroxypropyl)methacrylamide (HPMA) | Hydrophilic random or block copolymer |

| RAFT Polymerization | 2-(methacryloyloxyethyl phosphorylcholine) (MPC) | Zwitterionic random or block copolymer |

| Free Radical Polymerization | N-isopropylacrylamide (NIPAAm) | Thermoresponsive copolymer |

| Post-polymerization Modification | Hydrophobic thiol-containing molecules | Amphiphilic block copolypeptide |

Development of Random and Alternating Copolymers

Random copolymers incorporating this compound derivatives offer a straightforward approach to tailor the physicochemical properties of the resulting polymers. By statistically incorporating different monomer units along the polymer chain, properties such as hydrophilicity, charge density, and stimuli-responsiveness can be finely tuned.

For instance, random copolymers of lysine and other amino acids, like isoleucine, have been synthesized to modulate the polymer's properties for specific applications. itmo.ru The copolymerization of N-carboxyanhydrides (NCAs) of lysine and isoleucine results in polypeptides with a random distribution of these amino acid residues. itmo.ru The initial monomer ratio influences the final copolymer composition, although the higher reactivity of lysine NCA can lead to a slightly different incorporation ratio. itmo.ru These random copolymers can exhibit unique self-assembly behaviors and have been explored for applications such as mRNA delivery. itmo.ru

The synthesis of random copolymers is not limited to amino acid-based monomers. Methacrylate-type monomers can be copolymerized with this compound to create amphiphilic random copolymers. nih.gov For example, the copolymerization of a hydrophobic methacrylate with a hydrophilic N-hydroxysuccinimide methacrylate ester can be followed by a reaction with amine-containing molecules to introduce functionality. nih.gov This approach allows for the creation of polymers that can self-assemble into structures like polymersomes. nih.gov

The table below summarizes key findings related to the synthesis of random copolymers involving lysine derivatives.

| Copolymer System | Monomers | Key Findings |

| Poly(lysine-co-isoleucine) | Lysine NCA, Isoleucine NCA | Addition of isoleucine comonomer influences the molecular weight of the resulting polymer. The final copolymer composition is affected by the higher reactivity of Lysine NCA. itmo.ru |

| Methacrylate-based copolymers | n-Octyl methacrylate, N-hydroxysuccinimide methacrylate ester | Amphiphilic random copolymers can be synthesized and subsequently functionalized, leading to self-assembly into polymersomes. nih.gov |

| Photo- and thermo-responsive copolymers | Dimethylaminoethyl methacrylate (DMAEMA), 2-nitrobenzyl methacrylate (NBM) | Random copolymers with multiple stimuli-responsive moieties can be created, forming micelles in aqueous solutions. nih.gov |

Synthesis of Di- and Multi-Block Copolymers

The synthesis of di- and multi-block copolymers containing this compound segments allows for the creation of well-defined, self-assembling nanostructures. These architectures are often achieved through controlled polymerization techniques, such as ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs).

A common strategy involves the sequential ROP of different NCAs. For example, a diblock copolymer of poly(Nε-Boc-l-Lysine) and poly(Nε-Fmoc-l-Lysine) can be synthesized using an initiator like n-hexylamine. nih.gov This approach allows for the creation of a backbone that can be further modified to create more complex architectures. nih.gov Similarly, amphiphilic block copolymers like poly(l-lysine-b-caprolactone) can be synthesized by first polymerizing Z-l-lysine with an initiator and then using the resulting polymer to initiate the polymerization of ε-caprolactone. researchgate.net

The use of macroinitiators is another powerful method for synthesizing block copolymers. For instance, amino-terminated polystyrene can initiate the ROP of Nε-benzyloxycarbonyl-l-lysine-N-carboxyanhydride (ZLL-NCA) to form polystyrene-b-poly(Z-l-lysine) block copolymers. mdpi.com This method can produce copolymers with narrow molecular weight distributions. mdpi.com

The table below presents examples of di- and multi-block copolymers synthesized using lysine derivatives.

| Copolymer | Synthetic Method | Key Features |

| Poly(Nε-Boc-l-Lysine)–b–Poly(Nε-Fmoc-l-Lysine) | Sequential ROP of NCAs | Creates a backbone for further functionalization. nih.gov |

| Poly(l-lysine-b-caprolactone) | ROP using a polypeptide macroinitiator | Results in amphiphilic copolymers that can self-assemble. researchgate.net |

| Polystyrene-b-poly(Z-l-lysine) | ROP using a polystyrene macroinitiator | Produces copolymers with well-defined block structures and narrow molecular weight distributions. mdpi.com |

| Poly(ethylene glycol)-co-poly(caprolactone) | Not specified | Architecture and end-functionalization affect aqueous self-assembly. acs.org |

| Allyoxyl poly(ethylene glycol)-b-poly(l-lactide) | Not specified | Can be modified via radical-mediated thiol-ene reaction. acs.org |

Graft Copolymer Architectures

Graft copolymers based on a poly(L-lysine) backbone offer a versatile platform for creating complex macromolecular structures with a high density of functional side chains. These architectures are typically synthesized using "grafting from," "grafting to," or "grafting through" methods.

In the "grafting from" approach, initiating sites are created along a pre-existing polymer backbone, from which the side chains are then grown. For instance, a poly(L-lysine) backbone can be used as a multifunctional macroinitiator for the polymerization of other monomers. rsc.org

The "grafting to" method involves the attachment of pre-synthesized side chains to a polymer backbone. This can be achieved through "click" chemistry, where a polymer with pendant "clickable" groups, such as azides, reacts with a polymer containing complementary groups, like alkynes. rsc.org

The "grafting through" technique involves the copolymerization of a monomer with a macromonomer, which is a polymer chain with a polymerizable end group. This method allows for the incorporation of well-defined side chains into a new polymer backbone. rsc.orgcmu.edu

A notable example of graft copolymers is the hybrid structure of poly(L-lysine)-graft-poly(2-oxazoline) (PLL-g-POXA). These copolymers combine the cationic nature of the poly(L-lysine) backbone with the protein-repellent properties of poly(2-oxazoline) side chains. core.ac.ukresearchgate.net

The synthesis of PLL-g-POXA can be achieved by grafting POXA chains onto the poly(L-lysine) backbone. The grafting density, which is the number of POXA chains per lysine residue, can be controlled to tune the properties of the resulting copolymer. core.ac.uk These copolymers have been shown to form stable monolayers on surfaces and exhibit excellent protein resistance, making them promising for biomedical applications. core.ac.ukresearchgate.net

Furthermore, the functionality of these graft copolymers can be enhanced by introducing other molecules. For example, folic acid has been coupled to PLL-g-poly(2-methyl-2-oxazoline) to create a bioactive copolymer for targeted cancer cell applications. nih.gov

The table below provides an overview of different graft copolymer architectures involving poly(L-lysine).

| Graft Copolymer System | Synthetic Approach | Key Characteristics |

| Poly(L-lysine)-graft-Poly(2-oxazoline) (PLL-g-POXA) | Grafting of POXA chains onto a PLL backbone | Combines cationic backbone with protein-repellent side chains; properties are tunable by varying grafting density. core.ac.ukresearchgate.net |

| Poly(L-lysine)-graft-folic acid-coupled Poly(2-methyl-2-oxazoline) | Coupling of folic acid to PLL-g-PMOXA | Creates a bioactive copolymer for specific cell targeting. nih.gov |

| Poly(L-lysine) dendrimer grafted with poly(oxazolines) | Grafting POZ onto a dendrimer surface | Improves biocompatibility and increases functional group content for conjugation. rsc.org |

Engineering of Diverse Polymeric Topologies

The inherent reactivity of the N-methacryloyl and lysine moieties allows for the engineering of a wide range of polymeric topologies beyond simple linear chains. These include branched structures and cross-linked networks, each imparting unique properties to the final material.

Linear and Branched Polymer Structures

While linear poly(L-lysine) is a well-studied polymer, branched and hyperbranched architectures offer distinct advantages, such as a more compact structure and a higher density of functional groups. nih.govresearchgate.net

Branched polylysine (B1216035) can be synthesized through various methods, including the thermal polymerization of L-lysine. d-nb.info This process, which occurs at elevated temperatures, leads to the formation of amide bonds and results in a complex, branched structure. d-nb.info These branched polymers can exhibit interesting optical properties, such as blue fluorescence. d-nb.info

Hyperbranched polylysines can be prepared through the self-condensation of L-lysine hydrochloride. uc.edu The unequal reactivity of the two amine groups in L-lysine leads to a hyperbranched structure with a specific ratio of linear and dendritic units. uc.edu

The table below compares linear and branched poly(L-lysine) structures.

| Polymer Topology | Synthesis Method | Key Properties |

| Linear Poly(L-lysine) | Ring-opening polymerization of NCAs | Well-defined linear chain; forms α-helical or β-sheet structures. itmo.ru |

| Branched Polylysine | Thermal polymerization of L-lysine | Complex, amorphous structure; can exhibit fluorescence. d-nb.info |

| Hyperbranched Polylysine | Self-condensation of L-lysine hydrochloride | High density of functional groups; compact structure. uc.edu |

Cross-linked Network Formation

The methacryloyl group of this compound is readily polymerizable, allowing for the formation of cross-linked networks, often in the form of hydrogels. This cross-linking can be initiated by various means, including radical polymerization.

The lysine residue provides additional opportunities for cross-linking. The amino groups can react with cross-linking agents like glutaraldehyde, which forms covalent bonds with primary amines. mdpi.com This dual functionality enables the creation of hydrogels with tunable mechanical properties and degradation profiles.

For example, gelatin, which contains lysine residues, can be functionalized with glycidyl (B131873) methacrylate to introduce polymerizable groups. nih.gov This modified gelatin can then be copolymerized with other monomers, such as N-vinylpyrrolidone, to form cross-linked hydrogels with enhanced mechanical strength. nih.gov

The table below highlights different approaches to forming cross-linked networks using lysine-containing polymers.

| Cross-linking Strategy | Cross-linking Agent/Method | Resulting Network Properties |

| Radical Polymerization | Radical initiators | Forms a network through the polymerization of methacryloyl groups. |

| Amine-reactive Cross-linkers | Glutaraldehyde | Creates covalent cross-links between lysine residues, forming a three-dimensional network. mdpi.com |

| Copolymerization with Functionalized Polymers | Gelatin glycidyl methacrylate and N-vinylpyrrolidone | Produces hydrogels with tunable mechanical properties. nih.gov |

| Disulfide Cross-linking | N,N'-bis(4-chlorobutanoyl)cystamine | Creates redox-responsive hydrogels that can be cleaved by reducing agents. beilstein-journals.org |

Dendritic and Hyperbranched Macromolecules

The synthesis of complex, non-linear architectures such as dendritic and hyperbranched polymers from lysine-based monomers represents a significant area of research, driven by the unique properties these structures impart. While direct polymerization of this compound into hyperbranched structures is not extensively documented, related methods using other lysine derivatives establish a foundation for creating highly branched poly(L-lysine) cores that can be functionalized.

A common strategy involves the use of N-carboxyanhydride (NCA) chemistry. One approach describes the preparation of hyperbranched poly(L-lysine) through the catalytic removal of a protecting group from a specialized monomer. scispace.com Specifically, Nε-carbobenzyloxy-L-lysine-N-carboxyanhydride is polymerized, and the Nε-carbobenzyloxy blocking group is removed by hydrogen in the presence of an activated palladium catalyst. scispace.com This process allows for the creation of a hyperbranched structure. scispace.com Studies examining the resulting macromolecules through methods like light scattering and sedimentation-diffusion analysis have demonstrated that these hyperbranched poly(L-lysines) possess a compact, symmetric shape, which is markedly different from the rod-like structure of linear poly(L-lysine). scispace.com

Another established method for producing branched poly(L-lysine) architectures is through the creation of lysine dendrigraft (DGL) polymers. nih.gov This technique utilizes a multi-generational scheme where N(epsilon)-trifluoroacetyl-L-lysine-N-carboxyanhydride (Lys(Tfa)-NCA) is polycondensed in a weakly acidic aqueous medium. nih.gov The process begins with the spontaneous polycondensation of the NCA monomer to form the first generation (G1), a low-molecular-weight linear polymer. nih.gov Subsequent generations are built by using the preceding generation as a macroinitiator for the next round of Lys(Tfa)-NCA polycondensation. nih.gov The trifluoroacetyl (Tfa) protecting groups are removed after each step to allow for the next generation's growth. nih.gov This method yields arborescent polymers with a branching density of approximately 25%, a figure that is intermediate between linear graft polymers and true dendrimers. nih.gov

Table 1: Characteristics of Dendrigraft Poly(L-lysine) (DGL)

| Property | Description | Source |

|---|---|---|

| Monomer | N(epsilon)-trifluoroacetyl-L-lysine-N-carboxyanhydride (Lys(Tfa)-NCA) | nih.gov |

| Synthesis Method | Multi-generation polycondensation of Lys(Tfa)-NCA onto a previous generation macroinitiator. | nih.gov |

| Generation 1 (G1) | Linear poly(L-lysine) with a degree of polymerization of 8 and a polydispersity index of 1.2. | nih.gov |

| Branching Density | Approximately 25% | nih.gov |

| Polydispersity Index (Overall) | 1.3 to 1.5 | nih.gov |

A key development for incorporating polymerizable functionality is the design of a methacryloyl-substituted L-lysine N-carboxyanhydride (LysMA-NCA) monomer. researchgate.netrsc.org This monomer can be prepared and subsequently polymerized through ring-opening polymerization (ROP) to create polypeptides with pendant methacryloyl groups. researchgate.netrsc.org These functional polypeptides serve as versatile platforms that can undergo further reactions, such as radical-mediated thiol-ene chemistry, to attach other molecules. researchgate.netrsc.org While primarily demonstrated for linear chains and subsequent modification, these methacryloyl-functionalized polypeptides could conceptually be integrated into hyperbranched synthesis strategies. researchgate.netrsc.org

Molecular Brush Architectures

Molecular brushes are a class of polymers characterized by a linear backbone with densely grafted polymeric side chains. researchgate.net This unique architecture, often resembling a bottlebrush, is governed by the steric repulsion of the side chains, leading to a rigid and cylindrical conformation. researchgate.net The synthesis of molecular brushes using this compound or its derivatives typically employs the "grafting through" or macromonomer technique. rsc.org

This method involves several steps. First, an oligomeric or polymeric side chain is synthesized, which contains a polymerizable group at one end, creating a "macromonomer." rsc.org In the context of lysine-based brushes, this is achieved by initiating the ring-opening polymerization (ROP) of a protected lysine-NCA, such as N-benzyloxycarbonyl-L-lysine NCA (ZLL-NCA). rsc.org The resulting oligopeptide has a terminal primary amine group that can then be reacted with methacryloyl chloride. rsc.org This reaction introduces the polymerizable methacryloyl group, converting the oligolysine chain into a macromonomer. rsc.org

In the final step, this macromonomer is homopolymerized, typically via free radical polymerization. rsc.org The polymerization connects the macromonomers through their methacryloyl end-groups, forming a long polymethacrylate (B1205211) main-chain. rsc.org The pre-synthesized oligolysine chains extend from this backbone, creating a dense, cylindrical molecular brush architecture. rsc.org After polymerization, the protecting groups (like the Z-group) on the lysine side chains can be removed to expose the amine functionalities. rsc.org

Table 2: Synthesis Strategy for Poly(L-lysine) Molecular Brushes

| Step | Procedure | Precursor/Intermediate | Result | Source |

|---|---|---|---|---|

| 1. Side-Chain Synthesis | Ring-opening polymerization (ROP) of a protected lysine-NCA (e.g., ZLL-NCA) initiated by an amine. | ZLL-NCA | Protected oligolysine with a terminal amine group. | rsc.org |

| 2. Macromonomer Formation | Reaction of the terminal amine group of the oligolysine with methacryloyl chloride. | Protected oligolysine, Methacryloyl chloride | Oligolysine macromonomer with a terminal polymerizable methacryloyl group. | rsc.org |

| 3. "Grafting Through" Polymerization | Free radical polymerization of the macromonomer. | Oligolysine macromonomer | Molecular brush with a polymethacrylate backbone and protected oligolysine side chains. | rsc.org |

| 4. Deprotection | Removal of side-chain protecting groups (e.g., Z-group). | Protected molecular brush | Cylindrical poly(L-lysine) brush with exposed amine groups. | rsc.org |

This synthetic route allows for the creation of well-defined molecular brushes where the side chains consist of monodispersed, lysine-based oligopeptides. rsc.org The resulting brush-like macromolecules possess conformations and properties that can be controlled by the density and length of these side chains, and they can respond to environmental changes such as pH or ionic strength. researchgate.net

Functionalization and Bioconjugation Chemistry of N Methacryloyl L Lysine Polymers

Post-Polymerization Chemical Modification

Post-polymerization modification is a powerful strategy to introduce diverse functionalities into polymers derived from N-Methacryloyl-L-lysine. This approach allows for the synthesis of a single parent polymer that can be subsequently tailored for various applications by reacting its pendant functional groups.

Thiol-ene Click Reaction Methodologies

The methacryloyl group in polymers of this compound serves as an excellent substrate for radical-mediated thiol-ene "click" chemistry. rsc.org This reaction is characterized by its high efficiency, mild reaction conditions, and orthogonality to many other functional groups, making it a favored method for post-polymerization functionalization. rsc.org The reaction proceeds via the addition of a thiol compound across the double bond of the methacryloyl group, typically initiated by light or a radical initiator. rsc.org This methodology has been successfully employed to attach a variety of thiol-containing molecules, including small organic molecules, peptides, and polymers, to create materials with specific properties such as hydrophilicity or hydrophobicity. rsc.orgresearchgate.net

For instance, polypeptides containing methacryloyl groups have been functionalized with thiols like 2-mercaptoethanol (B42355) to introduce hydrophilic hydroxyl groups, or with dodecanethiol to impart hydrophobic character. The efficiency of these reactions is often high, leading to near-quantitative modification of the polymer. rsc.org

Below is a table summarizing the use of thiol-ene click reactions for the functionalization of this compound-based polypeptides:

| Thiol Compound | Reaction Conditions | Application | Reference |

| 2-Mercaptoethanol | Radical initiator, Room temperature | Hydrophilic surface modification | |

| Dodecanethiol | Radical initiator, Room temperature | Hydrophobic functionalization | |

| Thiolated Galactose | Radical initiator, Aqueous conditions | Introduction of saccharide moieties | researchgate.net |

| L-cysteine | Radical initiator, Aqueous conditions | Introduction of amino acid pendants | researchgate.net |

| 2-Mercaptoethylamine | Radical initiator, Aqueous conditions | Introduction of amine functionalities | researchgate.net |

Sequential Click Reactions for Orthogonal Functionalization

The versatility of this compound polymers can be further enhanced by employing sequential click reactions, which allow for the introduction of multiple, distinct functionalities in a controlled manner. rsc.org This is typically achieved by designing a polymer that contains two or more different "clickable" groups that can react independently of each other under specific conditions.

A notable example involves the synthesis of a block copolypeptide containing both methacryloyl and alkynyl groups. rsc.org The alkynyl groups can be selectively modified using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), another highly efficient click reaction. researchgate.net Subsequently, the methacryloyl groups can be functionalized via the thiol-ene reaction. rsc.org This orthogonal approach enables the precise placement of different molecules onto the polymer backbone, leading to the creation of complex, multifunctional materials. rsc.orgresearchgate.net For example, a hydrophilic molecule could be attached via the CuAAC reaction, followed by the attachment of a hydrophobic molecule using the thiol-ene reaction, resulting in an amphiphilic polymer. rsc.org

This strategy of using sequential and orthogonal click reactions is a powerful tool for creating well-defined, multifunctional biomaterials from this compound-based polymers. researchgate.net

Site-Specific Bioconjugation Principles

Bioconjugation, the covalent attachment of a molecule to a biomolecule such as a protein, is a critical technique in biotechnology and medicine. libretexts.org Polymers derived from this compound offer unique opportunities for bioconjugation due to the presence of the lysine (B10760008) residue's ε-amino group.

Selective Targeting of the ε-Amino Group in Lysine Residues

The ε-amino group of lysine residues on the surface of proteins is a common target for bioconjugation due to its nucleophilicity. mdpi.comnih.gov However, achieving site-selectivity can be challenging because proteins typically have multiple lysine residues. nih.gov The reactivity of a specific lysine's ε-amino group is influenced by its local microenvironment, including its pKa value. nih.govnih.gov The pKa of the α-amino group at the N-terminus of a protein is generally lower (around 8.0) than that of the ε-amino group of lysine (around 10.5). nih.govmdpi.com This difference in pKa allows for some degree of selectivity by controlling the reaction pH. nih.gov At a near-physiological pH, the N-terminal α-amino group is more nucleophilic and can be targeted preferentially. nih.gov

Strategies for selectively targeting the ε-amino group of lysine often involve exploiting unique reactivity conferred by the local environment or using specifically designed reagents. nih.gov For example, a lysine residue located in a hydrophobic pocket may exhibit altered reactivity. nih.gov In the context of this compound polymers, the ε-amino group provides a handle for attaching various molecules, although controlling selectivity in a polymer with many repeating lysine units requires careful consideration of reaction conditions and reagent design.

Regioselective Protein Modification Approaches

Regioselective modification refers to the ability to modify a specific site within a molecule that has multiple reactive sites of the same type. nih.gov In the context of proteins, this means targeting a single lysine residue among many. acs.org Computational design of reagents has emerged as a powerful tool to achieve such selectivity. nih.govresearchgate.net For instance, sulfonyl acrylate (B77674) reagents have been designed to react regioselectively with a single lysine residue on native proteins. nih.govacs.org This selectivity is achieved through a combination of factors, including transient hydrogen bonding between the reagent and the target lysine's ε-amino group, which directs the reaction to that specific site. nih.govacs.org

The local microenvironment of a lysine residue, which can affect its pKa, plays a crucial role in its reactivity and can be exploited for regioselective modification. nih.govresearchgate.net The lysine with the lowest pKa is often the most kinetically favored for reaction at a slightly basic pH. nih.govresearchgate.net These principles can be applied to the modification of polymers containing this compound, where the goal might be to achieve a specific pattern of functionalization along the polymer chain.

Chemical Ligation Techniques for Bioconjugates

Chemical ligation techniques are a set of methods used to form a native peptide bond between two unprotected peptide or protein fragments. numberanalytics.comchimia.ch These techniques are essential for the synthesis of large proteins and for creating complex bioconjugates. libretexts.orgnumberanalytics.com

One of the most widely used chemical ligation methods is Native Chemical Ligation (NCL) . libretexts.orgnumberanalytics.com NCL involves the reaction between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue. libretexts.orgchimia.ch The reaction first forms a thioester-linked intermediate, which then undergoes a spontaneous and irreversible S-to-N acyl shift to form a native peptide bond at the ligation site. chimia.ch

Another important ligation method is the Staudinger Ligation . This reaction involves the formation of an amide bond between a phosphine (B1218219) and an azide (B81097). numberanalytics.com It is a traceless reaction, meaning that no atoms from the reagents are incorporated into the final product. numberanalytics.com

Other ligation techniques include:

Oxime Ligation: This involves the reaction between a hydroxylamine (B1172632) and an aldehyde or ketone to form a stable oxime bond. spirochem.com

Hydrazone Ligation: Similar to oxime ligation, this method uses the reaction of a hydrazine (B178648) with an aldehyde or ketone. spirochem.com

Thiazolidine (B150603) Ligation: This technique relies on the reaction between a cysteine and an α-ester aldehyde. spirochem.com

α-Ketoacid-Hydroxylamine (KAHA) Ligation: This method forms a peptide bond from the reaction of an α-ketoacid and a hydroxylamine. spirochem.com

These chemical ligation techniques provide a powerful toolbox for constructing sophisticated bioconjugates from this compound polymers, enabling the attachment of peptides and proteins to the polymer backbone in a precise and controlled manner.

A summary of key chemical ligation techniques is provided in the table below:

| Ligation Technique | Reacting Groups | Key Features | Reference |

| Native Chemical Ligation (NCL) | C-terminal thioester + N-terminal cysteine | Forms a native peptide bond. | libretexts.orgnumberanalytics.comchimia.ch |

| Staudinger Ligation | Azide + Phosphine | Traceless amide bond formation. | numberanalytics.com |

| Oxime Ligation | Hydroxylamine + Aldehyde/Ketone | Forms a stable oxime bond. | spirochem.com |

| Hydrazone Ligation | Hydrazine + Aldehyde/Ketone | Forms a stable hydrazone bond. | spirochem.com |

| Thiazolidine Ligation | Cysteine + α-Ester aldehyde | Forms a thiazolidine ring. | spirochem.com |

| KAHA Ligation | α-Ketoacid + Hydroxylamine | Forms a peptide bond. | spirochem.com |

N-Terminal Specific Modification Strategies

The selective modification of the N-terminus of a protein or peptide is a highly sought-after strategy in bioconjugation, as it allows for the introduction of a single functional group at a specific site, thereby producing a homogeneous product with preserved biological activity. u-tokyo.ac.jpresearchgate.net The primary challenge in N-terminal modification lies in differentiating the α-amino group of the N-terminal residue from the ε-amino groups of lysine residues, both of which are nucleophilic. nih.gov Strategies to achieve N-terminal specificity with polymers of this compound would leverage the inherent differences in the physicochemical properties of these amino groups.

A key principle governing N-terminal specific modification is the difference in the pKa values between the N-terminal α-amino group (pKa ≈ 7.6–8.0) and the lysine ε-amino group (pKa ≈ 10.5). nih.govnih.gov By carefully controlling the reaction pH, typically in a slightly acidic to neutral range (pH 6.5-7.5), the N-terminal amine can be selectively deprotonated and thus rendered more nucleophilic than the predominantly protonated lysine side chains. nih.govpolyu.edu.hk This pH-controlled strategy could be adapted for the conjugation of this compound polymers that have been functionalized with amine-reactive groups.

While direct N-terminal modification using this compound polymers has not been extensively detailed in dedicated studies, the foundational techniques of N-terminal modification can be applied. For instance, polymers of this compound could be synthesized to incorporate aldehyde functionalities. These aldehyde-bearing polymers could then undergo reductive amination with the N-terminal amine of a protein under controlled pH conditions, forming a stable secondary amine linkage. acs.org

Another potential strategy involves the enzymatic modification of the protein's N-terminus to introduce a unique reactive handle that is orthogonal to the functional groups present on the this compound polymer. unimi.it For example, an enzyme could be used to install an azide group at the N-terminus, which could then be selectively reacted with an alkyne-functionalized this compound polymer via click chemistry. mdpi.com This two-step approach offers high specificity and efficiency. mdpi.com

The table below summarizes the key principles that can be exploited for N-terminal specific modification strategies relevant to this compound polymers.

| Strategy | Principle | Key Reaction Conditions | Potential for this compound Polymers |

| pH-Controlled Amine Reactivity | The lower pKa of the N-terminal α-amine allows for its selective deprotonation and reaction with electrophiles at a pH where lysine ε-amines are largely protonated. nih.govpolyu.edu.hk | pH 6.5 - 7.5 | Polymers functionalized with amine-reactive groups (e.g., NHS esters, aldehydes) can be conjugated. |

| Enzymatic Modification | Enzymes can be used to install a unique reactive handle (e.g., azide, ketone) at the N-terminus, enabling bioorthogonal ligation. unimi.it | Mild physiological conditions | This compound polymers functionalized with a complementary bioorthogonal group (e.g., alkyne) can be used. |

| Transamination | Pyridoxal-5'-phosphate (PLP) can mediate the conversion of the N-terminal amine to a ketone, which can then be selectively targeted. nih.gov | Mild, specific enzymatic or chemical conditions | Polymers with hydroxylamine or hydrazine functionalities can form stable oxime or hydrazone linkages. |

Protein and Peptide Modification with this compound Derivatives

The modification of proteins and peptides with derivatives of this compound offers a versatile platform for introducing new functionalities, such as fluorescent labels or crosslinking capabilities. The reactive methacryloyl group is amenable to a variety of conjugation chemistries, enabling the creation of well-defined bioconjugates for diverse applications.

Advanced Protein Labeling Techniques

Advanced protein labeling techniques aim to attach probes, such as fluorophores, to specific sites on a protein with high efficiency and minimal disruption of its native structure and function. nih.gov this compound and its derivatives, particularly when incorporated as non-canonical amino acids, provide a powerful tool for such site-specific labeling. nih.gov

One of the primary methods for labeling proteins containing this compound is through Michael addition (or 1,4-addition) . The electron-deficient alkene of the methacryloyl group is a good Michael acceptor and reacts readily with thiol-containing nucleophiles, such as cysteine residues or thiol-functionalized probes, under mild, slightly alkaline conditions. nih.gov This reaction is highly specific and efficient for protein modification. nih.gov

Another advanced labeling strategy is 1,3-dipolar cycloaddition . While not as commonly reported for the methacryloyl group as for the acryloyl group, this reaction offers a pathway to fluorescent labeling. For instance, the structurally similar Nε-acryloyl-L-lysine has been shown to undergo a rapid 1,3-dipolar cycloaddition with diaryl nitrile imines, resulting in a fluorescent product. nih.gov This "turn-on" fluorescence, where the dye becomes fluorescent upon reaction, is highly advantageous for live-cell imaging as it minimizes background noise. nih.gov

Furthermore, the methacryloyl group can participate in radical-mediated thiol-ene reactions . This "click" chemistry approach allows for the efficient and specific conjugation of thiol-containing molecules to the methacryloyl-functionalized protein under UV irradiation or with a radical initiator.

The table below outlines advanced labeling techniques applicable to proteins modified with this compound derivatives.

| Labeling Technique | Reactive Group on Protein | Reagent/Probe | Key Features |

| Michael Addition | Methacryloyl | Thiol-containing fluorophore | High efficiency and specificity under mild conditions. nih.gov |

| 1,3-Dipolar Cycloaddition | Methacryloyl | Nitrile imine-containing fluorophore | "Turn-on" fluorescence upon reaction, suitable for live-cell imaging. nih.gov |

| Thiol-Ene "Click" Chemistry | Methacryloyl | Thiol-containing molecule | Radical-mediated, high efficiency and specificity. |

| Polymerization | Methacryloyl | Monomers and crosslinkers | Incorporation of the protein into a polymer network (hydrogel). nih.gov |

Influence of Modification on Macromolecular Function

The covalent attachment of polymers to proteins, a process known as PEGylation for polyethylene (B3416737) glycol, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. nih.gov Similarly, the modification of proteins with polymers derived from this compound can significantly influence their function, stability, and aggregation behavior.

The impact of modification is highly dependent on several factors, including the size and architecture of the attached polymer, the degree of modification (the number of polymer chains per protein), and the specific site of conjugation. researchgate.net Generally, the conjugation of a hydrophilic polymer like poly(this compound) can increase the hydrodynamic radius of the protein, which can shield it from proteolytic degradation and reduce renal clearance, thereby extending its in vivo circulation time. researchgate.net

However, the attachment of a polymer can also sterically hinder the interaction of the protein with its substrate or receptor, potentially leading to a decrease in biological activity. researchgate.net This effect is often more pronounced with higher molecular weight polymers and a higher degree of modification. researchgate.net Conversely, for some enzymes, conjugation to a polymer has been shown to enhance stability against thermal and chemical denaturation. researchgate.net

The following table summarizes the potential effects of protein modification with this compound derivatives on macromolecular function.

| Property | Potential Influence of Modification | Rationale |

| Biological Activity | Decrease or no significant change | Steric hindrance from the attached polymer may block active or binding sites. researchgate.net The effect is dependent on the conjugation site and polymer size. |

| Stability (Thermal & Chemical) | Increase | The polymer can provide a protective hydrophilic shell, preventing denaturation. researchgate.net |

| In Vivo Half-life | Increase | Increased hydrodynamic size reduces renal clearance and proteolytic degradation. nih.gov |

| Immunogenicity | Decrease | The polymer can mask epitopes on the protein surface, reducing recognition by the immune system. nih.gov |

| Aggregation | Decrease | Alteration of surface charge and steric shielding can prevent protein-protein interactions that lead to aggregation. nih.gov |

N Methacryloyl L Lysine in Advanced Biomaterial Applications

Hydrogel Systems for Biomedical Engineering

N-Methacryloyl-L-lysine is a functionalized amino acid derivative that serves as a valuable monomer in the synthesis of hydrogels for biomedical engineering. Its structure combines the biocompatibility of the amino acid L-lysine with the polymerizable methacryloyl group, enabling the formation of crosslinked polymer networks. These hydrogels are of significant interest for applications such as tissue engineering and drug delivery due to their tunable properties and resemblance to the native extracellular matrix (ECM).

Fabrication Principles of this compound-Based Hydrogels

The fabrication of hydrogels from this compound relies on the polymerization of its methacryloyl group to form a three-dimensional network. Various initiation methods can be employed to trigger this polymerization, each offering distinct advantages for controlling the gelation process and the final properties of the hydrogel.

Photopolymerization is a widely used method for fabricating this compound hydrogels, offering precise spatial and temporal control over the crosslinking process. nih.govnih.gov This technique involves the use of a photoinitiator that, upon exposure to ultraviolet (UV) or visible light, generates free radicals. rsc.org These radicals then initiate the polymerization of the methacryloyl groups of the this compound monomers, leading to the formation of a covalently crosslinked hydrogel network. nih.govrsc.org

The process typically involves dissolving the this compound monomer and a photoinitiator in an aqueous solution. researchgate.net This precursor solution is then exposed to light of a specific wavelength, which activates the photoinitiator and triggers gelation. rsc.orgnih.gov The intensity and duration of the light exposure can be modulated to control the extent of crosslinking and, consequently, the mechanical properties of the hydrogel. rsc.orgmdpi.com

Commonly used photoinitiators for this process include Irgacure 2959 and lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP). rsc.orgccspublishing.org.cn The choice of photoinitiator is critical as its absorption spectrum must overlap with the wavelength of the light source used for curing. rsc.org For instance, hydrogels based on ε-poly-L-lysine-graft-methacrylamide have been successfully photopolymerized using UV light, resulting in adherent antimicrobial coatings. nih.gov